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Compound of Interest

Compound Name: GNE-7915 tosylate

Cat. No.: B2621562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GNE-7915 tosylate's selectivity for the

Leucine-Rich Repeat Kinase 2 (LRRK2) enzyme against other known LRRK2 inhibitors. The

following sections present supporting experimental data, detailed methodologies for key

assays, and visualizations of relevant biological pathways and experimental workflows to aid in

the evaluation of GNE-7915 as a selective chemical probe for LRRK2 research.

GNE-7915 Potency and Selectivity Profile
GNE-7915 is a potent, selective, and brain-penetrant inhibitor of LRRK2, with a reported IC50

of 9 nM and a Ki of 1 nM.[1][2] Its selectivity has been extensively profiled against large panels

of kinases, demonstrating a favorable profile with limited off-target activity.

Comparative Selectivity Data
The following table summarizes the inhibitory activity of GNE-7915 and other common LRRK2

inhibitors against LRRK2 and key off-target kinases. This data is compiled from various kinase

profiling studies.
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Compound LRRK2 IC50/Ki

Off-Target
Kinases (>50%
inhibition @
0.1 µM)

Kinase Panel
Size

Reference

GNE-7915
9 nM (IC50), 1

nM (Ki)
TTK, ALK

187 (Invitrogen),

392 (DiscoverX

KinomeScan)

[1]

LRRK2-IN-1 65.1 nM (IC50)
Not specified in

provided context

Not specified in

provided context
[3]

MLi-2
Not specified in

provided context

Not specified in

provided context

Not specified in

provided context
[4]

Rebastinib
Not specified in

provided context

Not specified in

provided context

Not specified in

provided context
[3]

Ponatinib
Not specified in

provided context

Not specified in

provided context

Not specified in

provided context
[3]

Note: Direct comparative IC50 values for all inhibitors against the same off-target panel were

not available in the provided search results. The data reflects information from distinct profiling

efforts.

Expanded kinase profiling of GNE-7915 at a concentration of 0.1 µM, which is over 100-fold its

LRRK2 Ki, revealed that only a few other kinases were significantly inhibited.[1] In an

Invitrogen panel of 187 kinases, only TTK showed greater than 50% inhibition.[1] A broader

screen using the DiscoverX KinomeScan panel of 392 kinases identified LRRK2, TTK, and ALK

as having greater than 65% probe displacement.[1] Further studies have also identified a

moderate antagonist activity at the 5-HT2B receptor.[1][2]

Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for the validation of a chemical probe.

Below are detailed methodologies for common in vitro kinase assays used to assess the

potency and selectivity of compounds like GNE-7915.
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In Vitro LRRK2 Kinase Activity Assay (Luminescence-
Based)
This protocol describes a common method to measure LRRK2 kinase activity and its inhibition

using a luminescence-based assay that quantifies ADP production.

Materials:

Recombinant LRRK2 enzyme (wild-type or mutant)

LRRKtide substrate

ATP

Test inhibitor (e.g., GNE-7915) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (or similar)

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]

384-well plates

Procedure:

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

Reaction Setup:

Add 1 µl of the inhibitor dilution or DMSO (for control) to the wells of a 384-well plate.

Add 2 µl of LRRK2 enzyme diluted in Kinase Buffer.

Add 2 µl of a mixture of LRRKtide substrate and ATP in Kinase Buffer.

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60-120

minutes).[5][6]

ADP Detection:
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Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

ATP Generation and Luminescence:

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a

luminescent signal.

Incubate at room temperature for 30-60 minutes.

Data Acquisition: Record the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus

to the LRRK2 kinase activity. Plot the signal against the inhibitor concentration to determine

the IC50 value.

In Vitro LRRK2 Kinase Activity Assay (Radioisotope-
Based)
This protocol outlines a traditional method for measuring kinase activity by quantifying the

incorporation of a radiolabeled phosphate group into a substrate.

Materials:

Recombinant LRRK2 enzyme

Myelin Basic Protein (MBP) as a generic substrate[7]

[γ-³²P]ATP

Kinase Assay Buffer

SDS-PAGE gels and blotting apparatus

Phosphor screen and imaging system
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Procedure:

Reaction Preparation: In a microcentrifuge tube, combine the recombinant LRRK2 enzyme,

MBP substrate, and kinase assay buffer on ice.

Initiate Reaction: Add [γ-³²P]ATP to the reaction mixture and incubate at 30°C for a defined

period (e.g., 30-60 minutes).

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

Protein Separation: Separate the reaction products by SDS-PAGE.

Signal Detection: Dry the gel and expose it to a phosphor screen.

Data Analysis: Quantify the radioactive signal incorporated into the MBP band using a

phosphor imager. A decrease in signal in the presence of an inhibitor indicates its potency.

Visualizations
LRRK2 Signaling Pathway Context
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[8][9] It is

implicated in a variety of cellular processes, and its signaling network is complex. Mutations in

the LRRK2 gene are a major genetic contributor to Parkinson's disease.[10] The kinase activity

of LRRK2 is a key focus for therapeutic intervention. LRRK2 has been shown to phosphorylate

a subset of Rab GTPases, which are involved in vesicular trafficking.[11] It also interacts with

other signaling cascades, including the MAPK pathway.[12]
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Caption: High-level overview of the LRRK2 signaling pathway and the inhibitory action of GNE-

7915.

Experimental Workflow for Kinase Inhibitor Selectivity
Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase

inhibitor like GNE-7915 across the human kinome.
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Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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